S-Trityl-L-cysteine

Description

Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)

Properties

IUPAC Name |

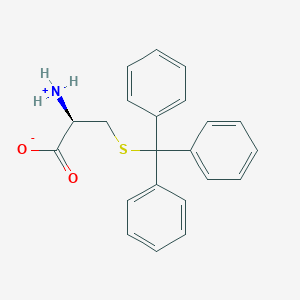

(2R)-2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-07-7 | |

| Record name | S-Trityl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tritylthio-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, S-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of S-Trityl-L-cysteine: An Allosteric Approach to Mitotic Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent and selective, cell-permeable small molecule that has garnered significant interest in oncology research. It functions as a specific, allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the establishment of the bipolar mitotic spindle. By targeting a unique allosteric site on Eg5, STLC effectively halts the cell cycle in mitosis, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death. This targeted mechanism of action, which avoids direct interaction with microtubules, positions STLC and its analogs as promising candidates for anticancer therapeutics, potentially circumventing the neurotoxicity and drug resistance associated with traditional tubulin-targeting agents.

Core Mechanism of Action: Allosteric Inhibition of Kinesin Eg5

The primary molecular target of this compound is the kinesin spindle protein Eg5, a plus-end directed motor protein that plays an indispensable role in the early stages of mitosis.[1][2] Eg5 functions as a homotetramer, cross-linking antiparallel microtubules and sliding them apart to push the duplicated centrosomes to opposite poles of the cell, thereby establishing a bipolar spindle.[3]

STLC exerts its inhibitory effect not by competing with ATP or microtubules, but by binding to a distinct, allosteric pocket on the Eg5 motor domain.[4][5] This binding site is formed by the secondary structural elements helix α2, loop L5, and helix α3.[4][6] The binding of STLC to this pocket induces a conformational change that inhibits the enzyme's ATPase activity.[5] The hydrolysis of ATP is the critical energy source for Eg5's motor function; its inhibition renders the protein incapable of performing its mechanical role in spindle formation.[7]

The functional consequence of Eg5 inhibition is the failure of centrosome separation.[7][8] This results in the arrest of the cell cycle specifically in M-phase, characterized by a distinctive "monoastral spindle" phenotype, where duplicated but unseparated centrosomes organize a radial array of microtubules with a central cluster of chromosomes.[1][7][9]

Cellular Fate: Mitotic Arrest and Apoptosis

Prolonged arrest in mitosis due to a defective spindle assembly activates the Spindle Assembly Checkpoint (SAC).[10] The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase. Activation of the SAC in STLC-treated cells is evidenced by the phosphorylation of key checkpoint proteins like BubR1.[10]

If the mitotic defect cannot be resolved, the sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][11] Studies indicate that STLC primarily induces the intrinsic apoptotic pathway.[10] This is characterized by the activation of initiator caspase-9, which subsequently cleaves and activates the executioner caspase-3, leading to the systematic dismantling of the cell.[10][12] In some contexts, STLC-mediated apoptosis has also been linked to the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kB (NF-κB) signaling pathways.[4]

Data Presentation: Quantitative Analysis of STLC Activity

The following table summarizes key quantitative data for this compound's inhibitory activity from various studies.

| Parameter | Value | Cell Line / Condition | Reference |

| Biochemical Assays | |||

| IC₅₀ (Microtubule-Activated ATPase) | 140 nM | In vitro | [13][14] |

| IC₅₀ (Basal ATPase Activity) | 1.0 µM | In vitro | [13][14] |

| IC₅₀ (Microtubule Gliding Velocity) | 500 nM | In vitro | [7][8] |

| Kᵢ,app (Tight Binding Inhibition) | <150 nM | In vitro (300 mM NaCl) | [7][8][15] |

| Kᵢ,app (Tight Binding Inhibition) | 600 nM | In vitro (25 mM KCl) | [7][8][15] |

| Kᵢ,app (Basal ATPase Inhibition) | ~26 nM | In vitro | [11] |

| Association Rate (k_on) | 6.1 µM⁻¹ s⁻¹ | In vitro | [7][8] |

| Release Rate (k_off) | 3.6 s⁻¹ | In vitro | [7][8] |

| Cell-Based Assays | |||

| IC₅₀ (Mitotic Arrest) | 700 nM | HeLa Cells | [11][13][14] |

| GI₅₀ (Tumor Growth Inhibition) | 1.31 µM | NCI 60 Cell Line Screen | [6][11] |

| EC₅₀ (Mitotic Arrest) | 1.7 µM | HeLa Cells | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of STLC's mechanism of action are provided below.

Protocol 1: Eg5 Microtubule-Activated ATPase Activity Assay

This protocol determines the rate of ATP hydrolysis by Eg5 in the presence of microtubules and the inhibitory effect of STLC. A common method is the NADH-coupled enzymatic assay, which links ATP hydrolysis to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[8][16]

Materials:

-

Purified recombinant human Eg5 motor domain

-

Taxol-stabilized microtubules

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP solution (10 mM)

-

NADH solution (6 mM)

-

Phosphoenolpyruvate (PEP) solution (30 mM)

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

-

This compound stock solution in DMSO

-

UV/Vis Spectrophotometer

Methodology:

-

Reaction Mix Preparation: In a cuvette, prepare a reaction mix containing Assay Buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.

-

Background Measurement: Add microtubules to the reaction mix and measure the baseline rate of NADH oxidation at 340 nm for 5 minutes. This accounts for any contaminating ATPases.

-

Enzyme Addition: Add a known concentration of the Eg5 motor domain to the cuvette and immediately begin recording the absorbance at 340 nm at 10-second intervals for 5-10 minutes.

-

Inhibitor Testing: To determine the IC₅₀, set up multiple reactions as in step 3, but pre-incubate the Eg5 enzyme with varying concentrations of STLC (e.g., from 1 nM to 10 µM) for 10 minutes before adding to the reaction mix. A DMSO vehicle control must be included.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decrease, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot the percentage of inhibition against the logarithm of STLC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with STLC.[13]

Materials:

-

Cancer cell line (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)

-

Flow Cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of STLC (e.g., 0, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension (300 x g, 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes or store at -20°C.

-

Staining: Pellet the fixed cells by centrifugation (e.g., 850 x g, 5 minutes). Wash the pellet with PBS and then resuspend in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission in the red channel (e.g., ~610 nm). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases based on fluorescence intensity. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Protocol 3: Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the direct visualization of the mitotic spindle morphology in cells treated with STLC to observe the characteristic monoastral phenotype.[4][15]

Materials:

-

Cells grown on sterile glass coverslips in a petri dish

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Mouse anti-α-tubulin

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain (e.g., DAPI)

-

Mounting Medium

-

Fluorescence Microscope

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with an effective concentration of STLC (e.g., 1 µM) for 16-24 hours to induce mitotic arrest. Include a vehicle-treated control.

-

Fixation: Gently wash the coverslips with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde, wash with PBS and then incubate with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature. Wash three times with PBS.

-

Secondary Antibody and Staining: Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light. Wash three times with PBS. Stain the DNA by incubating with DAPI for 5 minutes.

-

Mounting and Imaging: Wash a final time with PBS and mount the coverslip onto a microscope slide using mounting medium. Allow to dry and visualize using a fluorescence microscope. Capture images of bipolar spindles in control cells and monoastral spindles in STLC-treated cells.

Visualizations: Pathways and Workflows

Signaling Pathway of STLC-Induced Apoptosis

Caption: Signaling cascade initiated by this compound.

Experimental Workflow: Mitotic Arrest Analysis

Caption: Workflow for immunofluorescence analysis of spindle morphology.

Logical Relationship of STLC's Core Mechanism

Caption: Logical flow of STLC's mechanism of action.

References

- 1. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome analysis of apoptosis signaling by this compound, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. ATPase Assays – Kinesin [sites.duke.edu]

- 9. This compound, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]

S-Trityl-L-cysteine: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

S-Trityl-L-cysteine is a protected form of the amino acid L-cysteine, widely utilized in peptide synthesis and a subject of interest in drug discovery due to its biological activities.[1] This technical guide provides an in-depth overview of its core chemical properties and solubility characteristics, supplemented with experimental details and a visualization of its mechanism of action as a mitotic inhibitor.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[2][3] The trityl group, a bulky triphenylmethyl moiety, serves as a protective group for the thiol functional group of cysteine, preventing its oxidation and other unwanted side reactions during chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁NO₂S | [4][5] |

| Molecular Weight | 363.47 g/mol | |

| Melting Point | 182-183 °C (decomposes) | [2] |

| Appearance | White to off-white solid | [2] |

| pKa (predicted) | 2.22 ± 0.10 | Chemicalize |

| logP (predicted) | 3.55 | ChemAxon |

| Optical Rotation | [α]₂₅/D +115° (c = 0.8 in 0.04 M ethanolic HCl) |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. Its bulky and nonpolar trityl group significantly influences its solubility characteristics.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Up to 20 mg/mL | [2] |

| Methanol | Approximately 1 mg/mL | [6][7] |

| Water | Partially soluble | [3] |

| Ethanol | Data not available | |

| Dimethylformamide (DMF) | Data not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-cysteine with trityl chloride in an acidic medium. A detailed experimental protocol is described below, based on established chemical literature.

Materials:

-

L-cysteine hydrochloride

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium acetate solution (10% aqueous)

Procedure:

-

Dissolve L-cysteine hydrochloride and a molar equivalent of trityl chloride in anhydrous trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for a specified period, typically a few hours, to allow for the S-tritylation to complete.

-

Following the reaction, precipitate the product by the slow addition of diethyl ether.

-

Collect the crude product by filtration.

-

Wash the precipitate with diethyl ether to remove unreacted starting materials and by-products.

-

Further purify the product by recrystallization. A common solvent system for recrystallization is aqueous ethanol.

-

Dry the purified this compound under vacuum.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The trityl group protects the cysteine's thiol group during peptide chain elongation.

General Workflow:

-

The N-terminal of the growing peptide chain on the solid support is deprotected (Fmoc removal).

-

The next Fmoc-protected amino acid, including Fmoc-S-trityl-L-cysteine, is activated.

-

The activated amino acid is coupled to the deprotected N-terminus of the peptide chain.

-

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups, including the S-trityl group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Mechanism of Action: Inhibition of Mitotic Kinesin Eg5

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[1] By inhibiting Eg5, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in proliferating cells.[1][8] This makes it a compound of interest in cancer research.

Caption: this compound inhibits the mitotic kinesin Eg5, disrupting spindle formation and leading to cell cycle arrest.

References

- 1. This compound is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2799-07-7 [m.chemicalbook.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. This compound | C22H21NO2S | CID 76044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | Kinesin | TargetMol [targetmol.com]

- 8. Proteome analysis of apoptosis signaling by this compound, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-Trityl-L-cysteine in Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5, a critical motor protein for the establishment and maintenance of the bipolar spindle during mitosis. By targeting Eg5, STLC induces mitotic arrest, characterized by the formation of monoastral spindles, ultimately leading to apoptotic cell death in proliferating cells. This specific mechanism of action has positioned STLC as a significant lead compound in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of STLC's role in mitosis, including its mechanism of action, effects on cellular processes, associated signaling pathways, and a summary of key quantitative data and experimental protocols.

Introduction to this compound and its Target: Eg5

This compound is an organosulfur compound that has been identified as a potent inhibitor of Eg5 (also known as KSP, KIF11), a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1][2] Eg5 is essential for the early stages of mitosis, where it plays a crucial role in separating duplicated centrosomes and forming the bipolar spindle, a prerequisite for accurate chromosome segregation.[3][4][5] The expression of Eg5 is tightly regulated and primarily limited to proliferating cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to broad-spectrum cytotoxic agents.[6][7]

Mechanism of Action: Allosteric Inhibition of Eg5

STLC functions as an allosteric inhibitor, binding to a specific pocket in the motor domain of Eg5, distinct from the ATP and microtubule binding sites.[8][9] This binding event locks the motor protein in a state that is unable to hydrolyze ATP or move along microtubules, effectively halting its function.[10][11] The inhibition of Eg5's motor activity prevents the outward pushing forces required for centrosome separation, leading to the collapse of the nascent spindle into a monoastral formation, with chromosomes arranged in a rosette around a single spindle pole.[3][6][12] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle.[13]

Cellular Consequences of Eg5 Inhibition by STLC

The primary consequence of STLC treatment on proliferating cells is a specific arrest in mitosis.[10] This is followed by the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[3][13]

Mitotic Arrest at G2/M Phase

Flow cytometry analysis of STLC-treated cells consistently demonstrates a significant increase in the population of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[8] This arrest is a direct result of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.[13]

Formation of Monoastral Spindles

Immunofluorescence microscopy is a key technique used to visualize the hallmark effect of Eg5 inhibition. In STLC-treated cells, instead of a normal bipolar spindle, a characteristic monoastral spindle is observed.[10][12] This structure consists of a single aster of microtubules radiating from unseparated centrosomes, with condensed chromosomes surrounding it.

Induction of Apoptosis

Prolonged mitotic arrest induced by STLC ultimately triggers the intrinsic apoptotic pathway.[3][13] This is characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][13]

Signaling Pathways Modulated by this compound

STLC-mediated mitotic arrest and subsequent apoptosis are associated with the modulation of several key signaling pathways.

Spindle Assembly Checkpoint Activation

The formation of monoastral spindles and the resulting lack of proper kinetochore-microtubule attachments activate the spindle assembly checkpoint (SAC). This leads to the phosphorylation and activation of key SAC proteins like BubR1, which inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and causing mitotic arrest.[13]

Intrinsic Apoptotic Pathway

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase-9, which then activates caspase-3, the primary executioner caspase.[13]

MAPK and NF-κB Signaling

Studies have shown that STLC-mediated apoptosis and cell cycle arrest can be triggered by the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, suggesting a broader impact on cellular stress and survival pathways.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Activity | |||

| IC50 (Basal ATPase activity) | 1 µM | Purified Eg5 | [14] |

| IC50 (Microtubule-activated ATPase activity) | 140 nM | Purified Eg5 | [14] |

| Ki,app | <150 nM (at 300 mM NaCl) | Purified Eg5 | [10] |

| Ki,app | 600 nM (at 25 mM KCl) | Purified Eg5 | [10] |

| Association Rate | 6.1 µM⁻¹ s⁻¹ | Purified Eg5 | [10] |

| Release Rate | 3.6 s⁻¹ | Purified Eg5 | [10] |

| Cell-Based Activity | |||

| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | |

| IC50 (Cell Growth Inhibition) | 0.9 µmol/L | Not specified | [15] |

| Effective Concentration for Apoptosis | 5 µmol/l | SY5Y and BE2 neuroblastoma cells | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Culture and Drug Treatment

-

Cell Lines: HeLa, SK-N-SH, SH-SY5Y, SK-N-BE2, or other relevant cancer cell lines.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

STLC Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of STLC for specified time periods (e.g., 24 or 48 hours) for subsequent analysis.

Cell Cycle Analysis by Flow Cytometry

-

Principle: To quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Protocol:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Immunofluorescence for Spindle Morphology

-

Principle: To visualize the microtubule organization and chromosome alignment within the cell.

-

Protocol:

-

Grow cells on coverslips and treat with STLC.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

In Vitro Eg5 ATPase Activity Assay

-

Principle: To measure the rate of ATP hydrolysis by purified Eg5 in the presence and absence of STLC.

-

Protocol:

-

Purify recombinant human Eg5 motor domain.

-

Prepare a reaction mixture containing purified Eg5, microtubules (to stimulate activity), and a reaction buffer (e.g., containing MgCl₂, ATP).

-

Add varying concentrations of STLC to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Measure the amount of inorganic phosphate (Pi) released over time using a colorimetric assay (e.g., malachite green assay).

-

Calculate the IC50 value by plotting the percentage of inhibition against the STLC concentration.

-

Drug Development and Future Perspectives

This compound's potent and specific activity against Eg5 makes it an excellent starting point for the development of novel anticancer drugs.[10][16] However, STLC itself possesses some limitations, including poor aqueous solubility and suboptimal pharmacokinetic properties, which have hindered its direct clinical application.[3][17]

Current research focuses on:

-

Analogue Synthesis: Developing derivatives of STLC with improved potency, solubility, and drug-like properties.[4][16][18]

-

Combination Therapies: Investigating the synergistic effects of Eg5 inhibitors with other chemotherapeutic agents to enhance efficacy and overcome resistance.[19]

-

Overcoming Resistance: Studying the mechanisms of resistance to Eg5 inhibitors and developing strategies to circumvent them.[16]

Several other Eg5 inhibitors, such as ispinesib and filanesib, have progressed to clinical trials, demonstrating the therapeutic potential of this drug class.[20][21][22] The continued exploration of STLC and its analogues will undoubtedly contribute to the development of the next generation of antimitotic agents for cancer treatment.

Conclusion

This compound is a well-characterized inhibitor of the mitotic kinesin Eg5. Its ability to specifically disrupt the formation of the bipolar spindle, leading to mitotic arrest and apoptosis, underscores its importance as a tool for studying mitosis and as a lead compound for cancer drug discovery. The detailed understanding of its mechanism of action, cellular effects, and associated signaling pathways provides a solid foundation for further research and development in this promising area of oncology.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. This compound, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteome analysis of apoptosis signaling by this compound, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship and multidrug resistance study of new this compound derivatives as inhibitors of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiproliferative this compound -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement [mdpi.com]

- 18. Optimized this compound-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

S-Trityl-L-cysteine: A Potent and Specific Inhibitor of the Mitotic Kinesin Eg5

A Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable small molecule that has emerged as a highly specific and valuable tool for studying the function of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2] Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monoastral spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[3][4] This phenotype ultimately triggers apoptotic cell death in many cancer cell lines, making Eg5 a compelling target for anticancer drug development.[3][5]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

STLC functions as a non-competitive, allosteric inhibitor of Eg5.[6] It binds to a specific pocket on the motor domain of Eg5, distinct from the ATP and microtubule binding sites.[6] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-dependent motility, effectively locking the motor protein in a state that is unable to generate the outward forces required for centrosome separation.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against Eg5 has been characterized in various in vitro and cell-based assays. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Activity | |||

| IC50 (Basal ATPase Activity) | 1.0 µM | Purified human Eg5 | [3][8] |

| IC50 (Microtubule-Activated ATPase Activity) | 140 nM | Purified human Eg5 with microtubules | [3][8] |

| Cell-Based Activity | |||

| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | [3][8] |

Table 1: Inhibitory Potency of this compound (STLC)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and the inhibitory effect of STLC on this activity. A common method is the enzyme-coupled assay, which links ATP hydrolysis to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.[9]

Materials:

-

Purified human Eg5 motor domain

-

Taxol-stabilized microtubules

-

Assay Buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing Assay Buffer, PEP, PK, LDH, and NADH.

-

Add Eg5 and microtubules: Add the purified Eg5 motor domain and taxol-stabilized microtubules to the reaction mixture.

-

Add STLC: Add varying concentrations of STLC (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction: Start the reaction by adding ATP to each well.

-

Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the rate of NADH oxidation (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the STLC concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[10][11]

-

Cell Viability Assay (WST-1 Assay)

This assay determines the effect of STLC on the metabolic activity of cultured cells, which is an indicator of cell viability. The WST-1 assay is a colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a soluble formazan dye.[12]

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

WST-1 reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.

-

Compound Treatment: The next day, treat the cells with a serial dilution of STLC in fresh culture medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measure Absorbance: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each STLC concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the STLC concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the visualization of the mitotic spindle and chromosomes in cells treated with STLC to observe the characteristic monoastral spindle phenotype.[13][14]

Materials:

-

Cells grown on coverslips

-

This compound (dissolved in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Treat the cells with an effective concentration of STLC (e.g., 1-5 µM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation: Gently wash the cells with PBS and then fix them with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block non-specific antibody binding by incubating the coverslips in blocking solution for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with the primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the coverslips three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the coverslips a final time with PBS and then mount them onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Cells treated with STLC should exhibit a monoastral spindle phenotype in the mitotic population, characterized by a radial array of microtubules surrounding condensed chromosomes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Eg5-dependent mitotic pathway, the mechanism of STLC inhibition, and a typical experimental workflow for identifying and characterizing Eg5 inhibitors.

Caption: Eg5-Dependent Mitotic Pathway.

Caption: Mechanism of STLC Inhibition.

Caption: Eg5 Inhibitor Screening Workflow.

Conclusion

This compound is a cornerstone tool for investigating the crucial role of the mitotic kinesin Eg5 in cell division. Its high specificity and potent inhibitory activity have not only advanced our fundamental understanding of mitosis but also validated Eg5 as a promising target for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with STLC and other Eg5 inhibitors.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ptglab.com [ptglab.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

S-Trityl-L-cysteine: A Synthetic Inhibitor of Mitotic Kinesin Eg5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable, and selective inhibitor of the human mitotic kinesin Eg5. Contrary to some commercial claims, extensive scientific literature indicates that STLC is a synthetic compound and not of natural origin. Its discovery as a bioactive molecule is linked to its identification as a powerful antimitotic agent with potential applications in cancer chemotherapy. This guide provides a comprehensive overview of the synthesis, discovery, and biological activity of this compound, including quantitative data, experimental methodologies, and pathway diagrams.

Natural Sources and Discovery

A Synthetic Compound, Not a Natural Product

While one commercial supplier has claimed this compound to be an organosulfur compound found in garlic (Allium sativum), there is no substantive evidence in the peer-reviewed scientific literature to support this assertion.[1] Extensive research on the organosulfur constituents of garlic has identified a wide array of compounds, but none containing a trityl group.[2][3][4] The consensus in the academic and research community is that this compound is a synthetic molecule.

Discovery as a Bioactive Agent: An Eg5 Inhibitor

The significance of this compound in biomedical research stems from its discovery as a potent and specific inhibitor of the human mitotic kinesin Eg5. In 2004, a study by DeBonis et al. identified STLC through an in vitro microtubule-activated ATPase-based assay designed to find small-molecule inhibitors of Eg5.[5] This discovery positioned STLC as a promising candidate for anticancer drug development due to the crucial role of Eg5 in the formation of the bipolar spindle during mitosis.[5][6]

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature for decades, predating its discovery as a biologically active compound. One of the earliest convenient preparations was reported by Hiskey and Adams in 1965.[7]

General Synthetic Protocol

The synthesis generally involves the reaction of L-cysteine with trityl chloride in a suitable solvent. The trityl group (triphenylmethyl) acts as a protecting group for the thiol functionality of cysteine.

Experimental Protocol: Synthesis of this compound (General Method)

Disclaimer: This is a generalized protocol based on available literature. For a detailed, step-by-step procedure, please refer to the original publication by Hiskey and Adams (1965).

-

Dissolution: L-cysteine is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Addition of Base: A base, such as sodium hydroxide, is added to the solution to deprotonate the thiol group of cysteine, forming a thiolate anion.

-

Reaction with Trityl Chloride: Trityl chloride, dissolved in an organic solvent like diethyl ether or tetrahydrofuran, is added dropwise to the cysteine solution with vigorous stirring.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve acidification to precipitate the product, followed by filtration, washing, and drying.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

More recent synthetic methods for this compound and its derivatives have also been published, often focusing on improving yield and purity.[8][9]

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of the mitotic kinesin Eg5, a motor protein essential for establishing and maintaining the bipolar mitotic spindle in dividing cells.

Inhibition of Eg5 ATPase Activity

STLC is a non-competitive inhibitor of Eg5's ATPase activity. It binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[10] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.[6]

Induction of Mitotic Arrest

By inhibiting Eg5, this compound prevents the separation of centrosomes during prophase, leading to the formation of monoastral spindles and causing the cell to arrest in mitosis.[5][6][11] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[12]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes key IC50 values reported in the literature.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Basal ATPase Activity | Human Eg5 | 1.0 µM | [5][13] |

| Microtubule-activated ATPase Activity | Human Eg5 | 140 nM | [5] |

| Mitotic Arrest | HeLa Cells | 700 nM | [5] |

| Microtubule Gliding Velocity | Xenopus laevis Eg5 | 500 nM | [6] |

Experimental Protocols for Biological Assays

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of inhibitors.

Experimental Protocol: In Vitro Eg5 ATPase Assay (General Method)

Disclaimer: This is a generalized protocol based on available literature. For detailed procedures, please refer to the publications by DeBonis et al. (2004) and Skoufias et al. (2006).

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, microtubules (to stimulate Eg5 activity), and a system to detect phosphate release (e.g., a coupled enzyme system like pyruvate kinase/lactate dehydrogenase).

-

Incubation with Inhibitor: Recombinant human Eg5 protein is pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.

-

Initiation of Reaction: The ATPase reaction is initiated by the addition of the Eg5-inhibitor mixture to the reaction buffer.

-

Measurement of Activity: The rate of ATP hydrolysis is measured by monitoring the change in absorbance or fluorescence of the detection system over time using a spectrophotometer or plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of Eg5 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay

This assay quantifies the ability of a compound to induce cell cycle arrest in the M-phase.

Experimental Protocol: Mitotic Arrest Assay in HeLa Cells (General Method)

Disclaimer: This is a generalized protocol based on available literature. For detailed procedures, please refer to the publication by DeBonis et al. (2004).

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Fixation and Staining: After treatment, the cells are fixed (e.g., with paraformaldehyde) and stained with a DNA dye (e.g., DAPI) to visualize the nuclei and a stain for microtubules (e.g., an anti-tubulin antibody) to observe the spindle morphology.

-

Microscopy and Imaging: The cells are imaged using fluorescence microscopy.

-

Quantification of Mitotic Index: The percentage of cells arrested in mitosis (characterized by condensed chromosomes and, in the case of STLC, monoastral spindles) is determined by counting a sufficient number of cells for each treatment condition.

-

Data Analysis: The IC50 for mitotic arrest is calculated by plotting the percentage of mitotic cells against the inhibitor concentration.

Visualizations

Signaling Pathway of Eg5 Inhibition by this compound

Caption: Mechanism of this compound induced mitotic arrest.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Diagnosing the bioactive compounds in Iraqi garlic (Allium sativum) by GC-MS and HPLC [ouci.dntb.gov.ua]

- 4. jfda-online.com [jfda-online.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. CN113214123A - Synthetic method of this compound amide - Google Patents [patents.google.com]

- 10. Identification of the protein binding region of this compound, a new potent inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteome analysis of apoptosis signaling by this compound, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Proper Storage of S-Trityl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-Trityl-L-cysteine, a critical reagent in peptide synthesis and drug development. Understanding the chemical stability of this compound is paramount for ensuring its purity, efficacy, and the integrity of research and development outcomes. This document synthesizes available data and chemical principles to guide researchers in the proper handling and storage of this compound.

Overview of this compound

This compound is an L-cysteine derivative where the thiol group is protected by a bulky trityl (triphenylmethyl) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) to prevent the unwanted oxidation of the thiol to form disulfide bonds and to allow for selective deprotection under specific conditions. The stability of the S-trityl bond is a key factor in its utility and dictates its handling and storage requirements.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound in its solid form. Adherence to these conditions is crucial for maximizing the shelf-life of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of potential degradation reactions. |

| 0-8°C or ambient for short-term storage. | Acceptable for brief periods, but colder temperatures are preferred. | |

| Atmosphere | Store in a tightly sealed container. | Protects from moisture and atmospheric oxygen. |

| A dry and well-ventilated place is advised. | Prevents hydrolysis and oxidation. | |

| Light | Protect from light. | The trityl group can be susceptible to photolytic cleavage. |

One supplier indicates that this compound is stable for at least four years when stored at -20°C.[1] However, detailed, publicly available stability data to support this is limited. For solutions, such as those in DMSO, storage at -20°C for up to one week is suggested, while for longer-term storage of solutions, -80°C for up to six months is recommended to prevent degradation.

Potential Degradation Pathways

Hydrolysis (Acid-Catalyzed Cleavage)

The S-trityl bond is known to be labile under acidic conditions. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation. This is a common method for deprotection in synthetic chemistry.

-

Degradation Products: L-cysteine and triphenylmethanol (trityl alcohol).

-

Influencing Factors: Low pH, presence of protic solvents.

Oxidation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, which can lead to the formation of a sulfoxide and, under harsher conditions, a sulfone.

-

Degradation Products: this compound sulfoxide, this compound sulfone.

-

Influencing Factors: Presence of oxidizing agents (e.g., peroxides, atmospheric oxygen), exposure to light and certain metal ions.

Photodegradation

Compounds containing the triphenylmethyl (trityl) group can be sensitive to light. UV irradiation can lead to the homolytic cleavage of the carbon-sulfur bond, generating a trityl radical and a thiyl radical.

-

Degradation Products: Triphenylmethane, L-cysteine, and various radical-mediated reaction products.

-

Influencing Factors: Exposure to UV and, to a lesser extent, visible light.

Thermal Degradation

While this compound is a solid with a high melting point, prolonged exposure to elevated temperatures can lead to decomposition. For S-alkyl-L-cysteine derivatives, thermal degradation can result in the cleavage of the C-S and C-N bonds.

-

Potential Degradation Products: A complex mixture of smaller molecules resulting from fragmentation.

-

Influencing Factors: High temperatures.

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for forced degradation studies of this compound are not widely published, a general workflow for assessing the stability of a pharmaceutical compound can be adapted.

Forced Degradation Study Protocol (General)

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water, methanol).

-

Stress Conditions: Subject the samples to a range of stress conditions as outlined in the table below. Control samples (unstressed) should be analyzed concurrently.

-

Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use the mass spectrometry data to elucidate the structures of these products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours. |

| Thermal | Solid and solution samples at 60-80°C for 1-2 weeks. |

| Photostability | Expose solid and solution samples to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines). |

Stability-Indicating HPLC Method (Hypothetical)

A stability-indicating method is crucial for separating the intact drug from its degradation products. While a validated method for this compound is not publicly available, a typical starting point would be a reversed-phase HPLC method.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and 254 nm; Mass Spectrometry (ESI+) |

The following diagram illustrates a general experimental workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Summary of Stability Data (Hypothetical)

The following table summarizes the expected stability of this compound under various conditions, based on general chemical principles. It is critical to note that this is a hypothetical summary and should be confirmed by experimental data.

| Condition | Expected Stability | Likely Degradation Products |

| Solid, -20°C, protected from light/moisture | High (stable for years) | Minimal |

| Solid, Ambient, protected from light/moisture | Moderate (stable for months) | Minimal |

| Aqueous Solution, pH < 4 | Low | L-cysteine, Triphenylmethanol |

| Aqueous Solution, pH 7 | Moderate | Potential for oxidation products over time |

| Aqueous Solution, pH > 8 | Moderate to High | Generally stable to base |

| In presence of oxidizing agents (e.g., H₂O₂) | Low | Sulfoxide, Sulfone |

| Exposure to UV light | Low | Triphenylmethane, L-cysteine, radical products |

| Elevated temperature (>60°C) | Moderate to Low | Fragmentation products |

Conclusion and Recommendations

This compound is a robust protecting group for cysteine under neutral and basic conditions, but it is sensitive to acid, oxidation, and light. For optimal stability and to ensure the integrity of experimental results, it is imperative to adhere to the recommended storage conditions.

-

Long-term storage: Store this compound as a solid at -20°C in a tightly sealed container, protected from light.

-

Handling: When preparing solutions, use high-purity solvents and minimize exposure to light and heat. For solutions, short-term storage at 4°C is acceptable, but for longer periods, storage at -20°C or -80°C is recommended.

-

Experimental Design: Be mindful of the pH of reaction and purification conditions. Avoid strongly acidic conditions unless deprotection is intended.

Further experimental work, specifically well-designed forced degradation studies, is necessary to fully characterize the stability profile of this compound and to identify and quantify its degradation products. The development and publication of a validated stability-indicating analytical method would be of great benefit to the scientific community.

References

Core Principles of Trityl Protection in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective groups, the trityl (Trt) group and its derivatives hold a significant position, particularly within the widely adopted Fmoc/tBu chemistry. This technical guide provides an in-depth exploration of the fundamental principles of trityl protection, offering a comprehensive resource for optimizing peptide synthesis strategies.

The Trityl Group: Structure and Variants

The trityl group is a triphenylmethyl moiety prized for its steric bulk and acid lability.[1] Its significant size can be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[2] Furthermore, this steric hindrance helps to minimize the formation of diketopiperazine, a common side reaction at the dipeptide stage.[2]

To fine-tune the acid sensitivity of the trityl group, several derivatives have been developed by introducing electron-donating methoxy or methyl groups to the phenyl rings. This modification enhances the stability of the trityl cation formed during deprotection, thereby increasing the group's lability.[1] The most common variants include:

-

Trityl (Trt): The parent group, offering a good balance of stability and lability.

-

4-Methoxytrityl (Mmt): More acid-labile than Trt.[3]

-

4-Methyltrityl (Mtt): Exhibits intermediate lability between Trt and Mmt.[3]

-

4,4'-Dimethoxytrityl (DMT): Significantly more acid-labile than Trt and Mmt.[4]

Mechanism of Protection and Deprotection

The protection of nucleophilic side chains of amino acids—such as those of Serine (Ser), Threonine (Thr), Cysteine (Cys), Asparagine (Asn), Glutamine (Gln), and Histidine (His)—with the trityl group, as well as its subsequent removal, proceeds via an SN1 mechanism centered around the formation of a stable trityl cation.[1]

Protection

The introduction of the trityl group is typically achieved by reacting the amino acid with trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the HCl byproduct.[1] The reaction proceeds through the formation of the highly stable trityl cation, which then reacts with the nucleophilic side chain of the amino acid.[1]

Deprotection

The removal of the trityl group is accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The reaction is initiated by the protonation of the heteroatom attached to the trityl group, followed by the departure of the stable trityl cation, which is subsequently quenched by scavengers to prevent side reactions.[1]

Orthogonality and Strategic Applications in SPPS

A key advantage of the trityl group is its orthogonality with the base-labile Fmoc group and the more acid-stable tert-butyl (tBu) group.[2] This "three-dimensional" orthogonality allows for the selective removal of one type of protecting group while the others remain intact, enabling complex synthetic strategies such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides.[3][6]

The general workflow for Fmoc-based SPPS incorporating trityl-protected amino acids follows a cyclical process of deprotection, activation, and coupling.

References

The Anticancer Potential of S-Trityl-L-cysteine: A Technical Guide for Researchers

An In-depth Exploration of the Mechanism of Action, Experimental Protocols, and Therapeutic Promise of a Potent Eg5 Kinesin Inhibitor

Abstract

S-Trityl-L-cysteine (STL) is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] By targeting Eg5, STL induces mitotic arrest, leading to the activation of apoptotic cell death in a variety of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the anticancer potential of STL, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with STL's activity through Graphviz diagrams, offering a valuable resource for researchers in oncology and drug development.

Introduction

The mitotic spindle is a critical structure in cell division, responsible for the accurate segregation of chromosomes into daughter cells. Its proper function is orchestrated by a host of proteins, including kinesin motor proteins. Eg5, a member of the kinesin-5 family, plays a crucial role in establishing and maintaining spindle bipolarity by sliding antiparallel microtubules apart.[5][6] The essential role of Eg5 in mitosis, coupled with its limited function in non-dividing cells, makes it an attractive target for anticancer therapy.[1]

This compound has emerged as a significant small molecule inhibitor of Eg5.[7][8] Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy, Eg5 inhibitors like STL are expected to have a more favorable safety profile due to their specific action on mitotic cells.[1] This guide delves into the molecular mechanisms underlying STL's anticancer effects and provides practical information for its study in a research setting.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of the Eg5 motor protein.[7][8] This inhibition is allosteric, meaning STL binds to a site distinct from the ATP-binding pocket, specifically a pocket formed by helix α2, loop L5, and helix α3.[4] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.

The inhibition of Eg5 by STL has two major downstream consequences for cancer cells:

-

Mitotic Arrest: By inactivating Eg5, STL prevents the separation of centrosomes and the formation of a bipolar spindle.[2][7] This leads to the formation of characteristic monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[7] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[3][4] This results in a prolonged arrest in the G2/M phase of the cell cycle.[1]

-

Apoptosis: Prolonged mitotic arrest induced by STL ultimately triggers programmed cell death, or apoptosis.[2][3] The primary pathway implicated in STL-induced apoptosis is the intrinsic, or mitochondrial, pathway.[4] This is characterized by the activation of caspase-9, followed by the executioner caspase-3.[4] Furthermore, studies have shown that STL-mediated apoptosis and cell cycle arrest are associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Quantitative Data

The potency of this compound has been evaluated across various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Eg5 ATPase Activity by this compound

| Parameter | Value | Conditions | Reference |

| IC50 (Basal ATPase) | 1.0 µM | Recombinant human Eg5 | [8] |

| IC50 (MT-activated ATPase) | 140 nM | Recombinant human Eg5 with microtubules | [8] |

| Ki,app | <150 nM | 300 mM NaCl | [7] |

| Ki,app | 600 nM | 25 mM KCl | [7] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Incubation Time | Reference |

| HeLa | Cell Cycle Analysis | IC50 (Mitotic Arrest) | 700 nM | Not Specified | [9] |

| NCI-60 Panel | Growth Inhibition | Average GI50 | 1.3 µM | 48 hours | [9] |

| K562 | Growth Inhibition | GI50 | ~1.2 µM | Not Specified | [2] |

| HCT116 | Growth Inhibition | GI50 | Not Specified | Not Specified | [2] |

| LNCaP | Growth Inhibition | GI50 | Not Specified | Not Specified | [2] |

| PC3 | Growth Inhibition | GI50 | Not Specified | Not Specified | [2] |

| BxPC-3 | Growth Inhibition | GI50 | Not Specified | Not Specified | [2] |

| NCI-H1299 | Growth Inhibition | GI50 | Not Specified | Not Specified | [2] |

| Neuroblastoma (SY5Y) | Apoptosis Induction | Notable increase in apoptosis | 5 µM | 72 hours | [1] |

| Neuroblastoma (BE2) | Apoptosis Induction | Notable increase in apoptosis | 5 µM | 72 hours | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer potential of this compound.

In Vitro Eg5 ATPase Activity Assay

This assay measures the ability of STL to inhibit the ATP hydrolysis activity of the Eg5 motor protein, both in its basal state and when stimulated by microtubules.

Materials:

-

Recombinant human Eg5 protein

-

Taxol-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, with or without microtubules)

-

ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for certain detection methods)

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system (for spectrophotometric assays)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

This compound stock solution (in DMSO)

-

Microplate reader or scintillation counter

Protocol (Spectrophotometric Coupled Assay):

-

Prepare a reaction mixture containing ATPase assay buffer, PK/LDH, NADH, and PEP.

-

For microtubule-activated assays, add taxol-stabilized microtubules to the reaction mixture.

-

Add recombinant Eg5 protein to the reaction mixture.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a microplate.

-

Initiate the reaction by adding ATP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis for each STL concentration.

-

Plot the rate of ATPase activity as a function of STL concentration and determine the IC50 value.

Cell Culture and In Vitro Cytotoxicity Assays

These assays determine the effect of STL on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, K562, neuroblastoma cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, XTT, WST-1, or Alamar Blue)

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol (MTT Assay Example):

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the STL concentration and determine the GI50 or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with STL.

Materials:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in culture plates and treat with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cells in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-